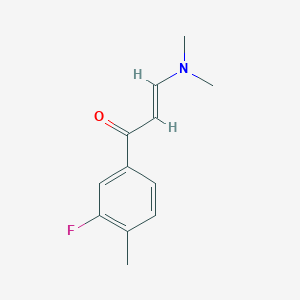![molecular formula C11H12FN B13332521 6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13332521.png)
6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety The presence of a fluorine atom at the 6’ position adds to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves a multi-step process. One common method is the visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade of indoles. This process involves the use of thioxanthen-9-one as a sensitizer and irradiation at 420 nm . The reaction proceeds through a diradical intermediate, leading to the formation of the spirocyclic structure with high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and photochemical reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The fluorine atom at the 6’ position can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to its stability and reactivity, allowing it to participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-Fluoro-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-2’-one
- 6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide
Uniqueness
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] stands out due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its unique chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H12FN |
|---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
5-fluorospiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C11H12FN/c12-9-2-1-8-3-4-11(6-13-7-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 |
InChI-Schlüssel |
YBBSTBAITHOBOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC2)C3=C1C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13332449.png)
![Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate](/img/structure/B13332452.png)

![tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13332462.png)
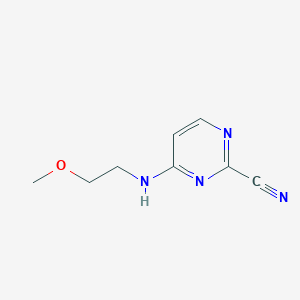
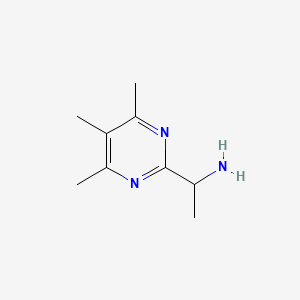
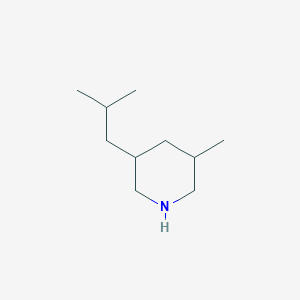
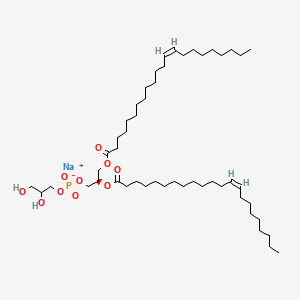
![5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13332494.png)
![(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13332502.png)
![3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13332510.png)
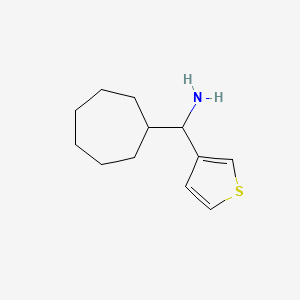
![(2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester](/img/structure/B13332523.png)
